Journal Name:Science and Technology of Advanced Materials
Journal ISSN:1468-6996
IF:7.821
Journal Website:http://iopscience.iop.org/1468-6996
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:72
Publishing Cycle:Bimonthly
OA or Not:Yes
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2000-02-22 , DOI:
10.1039/A908257C
The
transfer of sodium and potassium ions across the water–1,2-dichloroethane interface by the neutral ionophore tetraethyl-p-tert-butyl calix[4]arene tetraacetate has been investigated using voltammetric methods.
The electrochemical data has been used to determine the stoichiometry of the metal:
ligand complex and
the appropriate association constants between the metal ions and the ligand in the organic phase. This data is correlated
with structural
studies,
including
the crystal structure of the Na+-calixarene complex, which is reported for the first time.
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2020-05-14 , DOI:
10.1039/D0NJ01245A
A hot exciton model is a widely accepted mechanism for the generation of photocurrent in organic bulk-heterojunction solar cells, in which the charge is transferred from the high-energy Frenkel exciton state (FE state) of the donor to the low-energy charge transfer states (CT states) and then is further separated into free charges. However, the FE state energy of the acceptor (FEA state) is usually lower than the values of CT states, which could hinder the pathway of efficient charge transfer from the FEA state to CT states. In order to take full advantage of this pathway, in this study, acceptor molecule 1 which breaks the Kasha's rule was selected to constitute the donor/acceptor (D/A) interface with donor molecule PTB7-Th. The density functional theory (DFT) and the time-dependent density functional theory (TD-DFT) calculations focusing on the charge transfer mechanism were carried out to verify our supposition. The results indeed show higher energy in the FEA state than the lowest CT states and enhanced charge transfer contribution (about 90%), which implies the realization of this additional pathway. Meanwhile, based on acceptor molecule 1, molecules 2–6 were designed by introducing different functional groups with the aim of enhancing the open circuit voltage (VOC) and photo-absorption ability while maintaining the advantage of the higher FE state energy, which demonstrates the improvement in hole and electron generation efficiency to some extent. Therefore, this study may provide a good strategy for designing new non-fullerene acceptors for organic solar cells (OSCs).
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2018-02-15 , DOI:
10.1039/C8NJ00102B
A new class of benzothiadiazole-oligo(3-hexylthiophene) flanked dicyanomethylenated quinacridone derivatives DCNQA-BT-Tn (n = 1–3) has been designed and synthesized in good yield by iterative bromination and Suzuki coupling reactions, followed by Knoevenagel condensation. The photophysical and electrochemical properties of the compounds have been fully investigated. They showed intense and broad absorption at the visible and near-infrared regions, a suitable LUMO energy level at about −3.7 eV, and the appropriate film-formation properties. The bulk heterojunction (BHJ) photovoltaic devices based on the blend film of P3HT/DCNQA-BT-T1 (P3HT = poly(3-hexylthiophene)) showed a power conversion efficiency (PCE) of 0.73% under AM 1.5, 100 mW cm−2 irradiation. Compared with the traditional P3HT/PC61BM (PC61BM = [6,6]-phenyl-C61-butyric acid methyl ester) device, the P3HT/DCNQA-BT-T1 device displayed intense absorption in the near-infrared region (650–750 nm) and effectively contributed to the photocurrent. These results indicate that DCNQA derivatives are promising non-fullerenes acceptors for the BHJ polymer solar cells.
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2017-08-16 , DOI:
10.1039/C7NJ02541F
Novel mesoporous silica supported ILs have been prepared and successfully applied as a heterogeneous catalyst in Mannich reactions. The excellent recyclability of the supported catalyst, mild reaction conditions, good to excellent yields, low catalyst loading, and operational simplicity are the important features of this methodology.
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2020-07-10 , DOI:
10.1039/D0NJ02569K
Carbon supported Pd–Sn (Pd–Sn/C) nanoparticle electrocatalysts are prepared via a facile and environmentally friendly method and successfully applied in BH4− electrooxidation. Transmission electron microscopy results and X-ray diffraction results show that Pd–Sn nanocatalysts with a particle size of about 4 nm are uniformly distributed on the surface of a carbon black support without obvious agglomeration. Electrochemical results show that the catalytic activity of the Pd–Sn/C catalysts for BH4− electrooxidation is significantly higher than that of Pd/C. In particular, the Pd50Sn50/C catalyst has the highest electrocatalytic activity for BH4− electrooxidation among the four as-prepared catalysts. In addition, the BH4− electrooxidation reaction electron transfer number (n) of 3.9 was evaluated on the Pd50Sn50/C electrode.
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2019-10-09 , DOI:
10.1039/C9NJ04061G
With the enhancement in biomimetic and bioinspired synthesis approaches, plant-derived nanostructures provide the most suitable synthesis alternatives in terms of being non-toxic, economical and eco-friendly. The present work focused on Cannabis sativa-derived carbon dots co-doped with nitrogen and sulphur (N–S@CsCD) as a nanosensor. N–S@CsCD exhibited size distribution in the range of 4–6 nm and showed an excitation-independent emission behaviour with an emission wavelength around 414 nm. The XPS spectra confirmed the presence of heteroatom doping by nitrogen and sulphur with the concentrations of 10.71% and 1.94%, respectively. N–S@CsCD showed excellent stability to pH, time and salt concentration. Interestingly, N–S@CsCD exhibited a reversible temperature-responsive fluorescence “turn-off” behaviour. Furthermore, N–S@CsCD showed a selective fluorescence “turn-off” behaviour in the presence of vitamin B12 (VB12), with a limit of detection of 7.87 μg mL−1. The fluorescence lifetimes of N–S@CsCD with and without VB12 were similar, which implied that the sensing behaviour was purely static in nature. Moreover, N–S@CsCD showed biocompatible and non-toxic behaviours with very high cell viability. The fluorescence nature of N–S@CsCD was further evaluated for intracellular imaging.
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2018-06-04 , DOI:
10.1039/C8NJ00398J
A carbon black–silicon nitride (CB–Si3N4) nanocomposite is prepared as a cost-effective counter electrode (CE) for dye-sensitized solar cells (DSSCs). The CB–Si3N4 nanocomposite is coated on an FTO substrate via the screen printing method. The results demonstrate that when the thickness is fixed at 4.7 μm the CB–Si3N4 composite CE exhibits lower charge transfer resistance and higher electrocatalytic activity towards the reduction of tri-iodide over the CB and Si3N4 electrodes. The CB–Si3N4-3% CE achieves the best catalytic activity and the prepared DSSC shows a power conversion efficiency of 8.06%. As the thickness of the CB–Si3N4-3% CE increases, the electrocatalytic ability is enhanced, and the charge transfer resistance at the electrolyte/CE interface decreases. The overall performance of the CB–Si3N4-3% CE with a thickness of 14.1 μm is comparable to that of Pt-doped CEs. Furthermore, a DSSC equipped with CB–Si3N4-3% CEs of 14.1 μm thickness exhibits a high efficiency of 8.37%, which is comparable to that of the Pt-based DSSC (8.50%). The simple preparation technique, outstanding electrocatalytic activity, and low cost of production allow the CB–Si3N4 nanocomposite to be a promising and efficient CE for DSSCs.
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2017-12-01 , DOI:
10.1039/C7NJ03934D
This manuscript reports the design and synthesis of C3-symmetric star shaped donor and acceptor substituted truxenes 6, 7, 10 and 11 using Pd-catalyzed Sonogashira cross-coupling and [2+2] cycloaddition–retroelectrocyclization reactions. Their photophysical, electrochemical and computational studies were explored, which indicate strong donor–acceptor interactions and effective tuning of the HOMO–LUMO gap. The computational studies reveal that the TCNE and TCNQ substituted truxenes 10 and 11 exhibit lower HOMO–LUMO gaps compared to truxenes 6 and 7. The reaction pathway of [2+2] cycloaddition–retroelectrocyclization was studied using computational calculations, which reveal that the donor substituted truxene 7 is favourable for cycloaddition–retroelectrocyclization reactions, whereas acceptor substituted truxene 6 is not favourable.
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2015-02-17 , DOI:
10.1039/C4NJ02321H
Resmethrin (RES) is a synthetic pyrethroid insecticide widely used to control pests in agriculture, but it may cause potential hazards to human health. The characteristics of the binding of RES with calf thymus DNA (ctDNA) were investigated in a physiological buffer (pH 7.4) by multiple spectroscopic methods combined with ctDNA melting and viscosity measurements, multivariate curve resolution-alternating least-squares (MCR-ALS) chemometrics and the molecular docking technique. The concentration profiles and the pure spectra for the reactive species (RES, ctDNA and RES–ctDNA complex), obtained through decomposing the augmented UV-vis spectral data matrix by the MCR-ALS approach, indicated that RES could bind to ctDNA and the reaction process could be quantitatively monitored. The RES molecules bound to ctDNA by groove binding, as evidenced by the negligible changes in the ctDNA melting temperature, viscosity and iodide quenching effect and the increase in the single-stranded DNA quenching effect. Fluorescence titration data indicated that the complexation of RES with ctDNA was mainly driven by hydrogen bonds and van der Waals forces, and had strong affinity. The changes in the Fourier transform infrared spectra of ctDNA suggested that RES molecules preferentially bound to the G–C region of ctDNA, which was consistent with the prediction of the molecular docking. The circular dichroism spectral analysis indicated that RES induced a decrease in the right-handed helicity of ctDNA. The DNA cleavage assay showed that RES did not cleave the pUC18 plasmid DNA. This study offers a comprehensive picture of RES–ctDNA interaction, which may provide insights into the toxicological effect of the insecticide.
Science and Technology of Advanced Materials ( IF 7.821 ) Pub Date: 2021-11-05 , DOI:
10.1039/D1NJ02747F
Biofuels have generated considerable interest as a direct substituent for fossil fuels due to the energy crisis and greenhouse effect. In this article, bifunctional Pt–Mo catalyst supported on activated carbon (AC) was fabricated for in situ hydrogenation of methyl stearate to alkanes using small amounts of formic acid (FA) as a hydrogen source. A total yield of 75.3% is obtained under 290 °C for 2 h with a small FA/methyl stearate mole ratio of 3.9. Prolonging the reaction time to 6 h results in a total yield of 100%. The experimental and characterization results indicate that the strong interaction of β-Mo2C and Pt over Pt–Mo/AC catalysts give rise to excellent catalytic performance and that Pt active sites are responsible for FA dehydrogenation and decarbonylation of methyl stearate to heptadecane and Pt-doped β-Mo2C active sites catalyzing hydrodeoxygenation of methyl stearate to octadenane. This catalyst is stable during three recycles and is versatile for various feedstocks.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.90 | 61 | Science Citation Index Science Citation Index Expanded | Not |
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